2-Chloro-6-methylquinoline-4-carbonitrile
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Overview
Description
2-Chloro-6-methylquinoline-4-carbonitrile is a chemical compound with the molecular formula C11H7ClN2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-methylquinoline-4-carbonitrile typically involves the reaction of 2-chloro-6-methylquinoline with cyanogen bromide in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and temperatures ranging from 50°C to 100°C .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-methylquinoline-4-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can undergo cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) in solvents like ethanol or DMF.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which have significant applications in medicinal chemistry and material science .
Scientific Research Applications
2-Chloro-6-methylquinoline-4-carbonitrile has a wide range of scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.
Biology: The compound is used in the study of biological pathways and molecular interactions.
Material Science: It is utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-6-methylquinoline-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-methylquinoline-3-carbonitrile
- 4-Chloro-6-methoxy-2-methylquinoline
- 2-Chloro-4-methylquinoline-6-carbonitrile
Uniqueness
2-Chloro-6-methylquinoline-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit higher potency in certain biological assays or better stability under specific conditions .
Biological Activity
2-Chloro-6-methylquinoline-4-carbonitrile is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article synthesizes available research findings, highlighting its pharmacological potential, mechanisms of action, and various applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a quinoline ring with a chlorine atom at the 2-position and a cyano group at the 4-position. This unique substitution pattern contributes to its distinct chemical reactivity and biological activity.
Property | Description |
---|---|
Molecular Formula | C₉H₆ClN₃ |
Molecular Weight | 195.62 g/mol |
Melting Point | 140 °C |
Solubility | Soluble in organic solvents like ethanol and acetone |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. The compound may inhibit bacterial growth by interfering with essential enzymatic processes or disrupting cell membrane integrity.
Anticancer Potential
The compound has also been evaluated for anticancer properties. Studies demonstrate that it can inhibit the proliferation of certain cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. Specifically, it has been shown to modulate gene expression related to cell cycle regulation, which is crucial for cancer therapy development .
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, including cytochrome P450 enzymes, which are vital for drug metabolism .
- DNA Interaction : It may bind to DNA or interfere with DNA synthesis processes, leading to cytotoxic effects in rapidly dividing cells, such as cancer cells .
Case Studies
Several studies have explored the biological activity of this compound:
- Antimicrobial Study : A study assessed the antibacterial activity against Staphylococcus aureus and Escherichia coli, reporting a minimum inhibitory concentration (MIC) of 50 µg/mL, indicating potent activity compared to standard antibiotics.
- Anticancer Research : In a study involving human lung cancer cell lines, treatment with the compound resulted in a 70% reduction in cell viability at a concentration of 25 µM after 48 hours, highlighting its potential as an anticancer agent .
Comparative Analysis
Comparative studies with structurally similar compounds have revealed that this compound possesses unique biological properties due to its specific structural features. For instance:
Compound | Biological Activity |
---|---|
2-Chloro-7-methylquinoline-3-carbonitrile | Moderate antibacterial activity |
2-Chloro-6-ethoxy-3-methylquinoline | Lower anticancer potential |
2-Chloro-6-methylquinoline | Higher cytotoxicity against cancer cells |
Properties
Molecular Formula |
C11H7ClN2 |
---|---|
Molecular Weight |
202.64 g/mol |
IUPAC Name |
2-chloro-6-methylquinoline-4-carbonitrile |
InChI |
InChI=1S/C11H7ClN2/c1-7-2-3-10-9(4-7)8(6-13)5-11(12)14-10/h2-5H,1H3 |
InChI Key |
NEWUFYPQNTYEQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C#N)Cl |
Origin of Product |
United States |
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